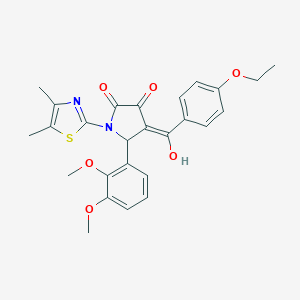
3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxy-3-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxy-3-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one, also known as HIPP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. HIPP is a pyrrolone derivative that exhibits a unique chemical structure and has shown promising results in various scientific studies. The purpose of
Mécanisme D'action
The mechanism of action of 3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxy-3-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it has been proposed that 3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxy-3-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. 3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxy-3-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of inflammation and immune responses. Inhibition of NF-κB activity by 3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxy-3-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one leads to the suppression of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Biochemical and Physiological Effects:
3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxy-3-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to exhibit potent anticancer and anti-inflammatory activity. In vitro studies have demonstrated that 3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxy-3-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one inhibits the growth of cancer cells and induces apoptosis. 3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxy-3-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to suppress the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxy-3-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one is its potent activity against cancer cells and inflammatory diseases. 3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxy-3-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one has shown promising results in various in vitro and in vivo studies. However, the synthesis of 3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxy-3-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one is a complex and time-consuming process that requires expertise in organic synthesis. In addition, the mechanism of action of 3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxy-3-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood, and further studies are needed to elucidate its molecular targets and signaling pathways.
Orientations Futures
There are several future directions for the research on 3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxy-3-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one. One of the potential applications of 3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxy-3-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one is its use as a chemotherapeutic agent for the treatment of cancer. Further studies are needed to evaluate the efficacy and safety of 3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxy-3-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one in animal models and clinical trials. In addition, the anti-inflammatory activity of 3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxy-3-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Further studies are needed to evaluate the therapeutic potential of 3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxy-3-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one in preclinical and clinical settings. Finally, the mechanism of action of 3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxy-3-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one needs to be further elucidated to identify its molecular targets and signaling pathways.
Méthodes De Synthèse
The synthesis method of 3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxy-3-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one involves the condensation of 4-isopropylphenylhydrazine with 4-methoxy-3-methylbenzoyl chloride, followed by the reaction with 5-methyl-3-isoxazolyl-4-carboxylic acid and finally cyclization with 2-cyanoacetamide. The final product is obtained after purification through recrystallization. The synthesis of 3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxy-3-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one is a multistep process that requires expertise in organic synthesis.
Applications De Recherche Scientifique
3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxy-3-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential therapeutic applications. It has shown significant activity against various types of cancer cells, including breast, lung, colon, and prostate cancer cells. 3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxy-3-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one has also shown potent anti-inflammatory activity and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, 3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxy-3-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to possess antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2).
Propriétés
Nom du produit |
3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxy-3-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Formule moléculaire |
C26H26N2O5 |
Poids moléculaire |
446.5 g/mol |
Nom IUPAC |
(4E)-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H26N2O5/c1-14(2)17-6-8-18(9-7-17)23-22(24(29)19-10-11-20(32-5)15(3)12-19)25(30)26(31)28(23)21-13-16(4)33-27-21/h6-14,23,29H,1-5H3/b24-22+ |
Clé InChI |
IJKRRXXQVUBBKI-ZNTNEXAZSA-N |
SMILES isomérique |
CC1=CC(=NO1)N2C(/C(=C(/C3=CC(=C(C=C3)OC)C)\O)/C(=O)C2=O)C4=CC=C(C=C4)C(C)C |
SMILES |
CC1=CC(=NO1)N2C(C(=C(C3=CC(=C(C=C3)OC)C)O)C(=O)C2=O)C4=CC=C(C=C4)C(C)C |
SMILES canonique |
CC1=CC(=NO1)N2C(C(=C(C3=CC(=C(C=C3)OC)C)O)C(=O)C2=O)C4=CC=C(C=C4)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-{1-[2-(diethylammonio)ethyl]-2-(2-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}(2,3-dihydro-1,4-benzodioxin-6-yl)methanolate](/img/structure/B266688.png)
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(furan-2-ylmethyl)-5-(3-propoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B266689.png)
![(E)-2,3-dihydro-1,4-benzodioxin-6-yl[4,5-dioxo-2-(3-propoxyphenyl)-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene]methanolate](/img/structure/B266690.png)
![(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-propoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B266694.png)
![(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-ethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B266695.png)
![1-[3-(diethylamino)propyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266697.png)
![(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-ethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B266698.png)
![5-[3-(allyloxy)phenyl]-1-benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266699.png)
![3-hydroxy-1-[2-(4-morpholinyl)ethyl]-4-(4-propoxybenzoyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266705.png)

![4-(3-chloro-4-ethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266707.png)
![4-(3-chloro-4-ethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266708.png)
![4-(3-chloro-4-ethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266709.png)
![1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266713.png)